molecular formula C7H6F9I B3040774 5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane CAS No. 239464-00-7

5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane

Cat. No.: B3040774
CAS No.: 239464-00-7
M. Wt: 388.01 g/mol
InChI Key: WLYIWDUYKMKZDR-UHFFFAOYSA-N
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Description

5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane is a halogenated alkane with the molecular formula C7H6F9I. This compound is characterized by the presence of iodine and multiple fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane typically involves halogenation reactions. One common method is the iodination of a fluorinated precursor under controlled conditions. Industrial production methods may involve the use of specialized reactors to ensure the purity and yield of the final product .

Chemical Reactions Analysis

5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Reduction Reactions: The compound can be reduced to form different fluorinated alkanes.

    Oxidation Reactions: Oxidizing agents can convert the compound into various oxidized products.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Investigated for its potential use in biological labeling and imaging.

    Medicine: Explored for its potential in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar compounds include:

    Perfluorohexyl iodide: Shares similar fluorinated structure but differs in the position of iodine.

    1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane: Another fluorinated alkane with different fluorine and iodine arrangement.

5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1,1,1,2,2,3-hexafluoro-5-iodo-3-(trifluoromethyl)hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F9I/c1-3(17)2-4(8,6(11,12)13)5(9,10)7(14,15)16/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYIWDUYKMKZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane
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5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane
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Reactant of Route 6
5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane

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